molecular formula C12H28N2 B12654792 N,N'-Di-n-pentyl-ethylenediamine CAS No. 88619-07-2

N,N'-Di-n-pentyl-ethylenediamine

Cat. No.: B12654792
CAS No.: 88619-07-2
M. Wt: 200.36 g/mol
InChI Key: PHKIRJNNBPMGKY-UHFFFAOYSA-N
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Description

N,N’-Di-n-pentyl-ethylenediamine is an organic compound that belongs to the class of ethylenediamines. It is characterized by the presence of two n-pentyl groups attached to the nitrogen atoms of the ethylenediamine backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Di-n-pentyl-ethylenediamine typically involves the reaction of ethylenediamine with n-pentyl halides under basic conditions. The reaction can be represented as follows:

H2NCH2CH2NH2+2C5H11XN,N’-Di-n-pentyl-ethylenediamine+2HX\text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 + 2\text{C}_5\text{H}_{11}\text{X} \rightarrow \text{N,N'-Di-n-pentyl-ethylenediamine} + 2\text{HX} H2​NCH2​CH2​NH2​+2C5​H11​X→N,N’-Di-n-pentyl-ethylenediamine+2HX

where X is a halogen (e.g., Cl, Br).

Industrial Production Methods

In industrial settings, the production of N,N’-Di-n-pentyl-ethylenediamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-Di-n-pentyl-ethylenediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into secondary amines.

    Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

N,N’-Di-n-pentyl-ethylenediamine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-Di-n-pentyl-ethylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to participate in hydrogen bonding and hydrophobic interactions allows it to influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Diisopropylethylenediamine
  • N,N’-Dimethylethylenediamine
  • N,N’-Di-tert-butylethylenediamine

Uniqueness

N,N’-Di-n-pentyl-ethylenediamine is unique due to its longer alkyl chains, which impart distinct hydrophobic properties and influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where hydrophobic interactions play a crucial role.

Properties

CAS No.

88619-07-2

Molecular Formula

C12H28N2

Molecular Weight

200.36 g/mol

IUPAC Name

N,N'-dipentylethane-1,2-diamine

InChI

InChI=1S/C12H28N2/c1-3-5-7-9-13-11-12-14-10-8-6-4-2/h13-14H,3-12H2,1-2H3

InChI Key

PHKIRJNNBPMGKY-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCCNCCCCC

Origin of Product

United States

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